An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-3-yl)methanol
An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (1-methyl-1H-indazol-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis of this compound can be efficiently achieved through two primary pathways: the reduction of a carboxylic acid or its ester derivative, or the reduction of the corresponding aldehyde. This document details the experimental protocols for these methods, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Synthetic Pathways
The synthesis of (1-methyl-1H-indazol-3-yl)methanol primarily proceeds via the reduction of either 1-methyl-1H-indazole-3-carboxylic acid (or its methyl ester) or 1-methyl-1H-indazole-3-carbaldehyde. The choice of starting material dictates the necessary reducing agent and reaction conditions.
Route 1: Reduction of 1-methyl-1H-indazole-3-carboxylic Acid or its Ester
This route involves the reduction of a carboxylic acid or an ester functional group at the 3-position of the 1-methyl-1H-indazole core. Strong reducing agents are typically required for this transformation.
A common and effective method for the reduction of carboxylic acids and esters is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2] An alternative, milder approach for the reduction of the corresponding methyl ester involves sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol.[3]
Route 2: Reduction of 1-methyl-1H-indazole-3-carbaldehyde
This pathway utilizes the corresponding aldehyde, 1-methyl-1H-indazole-3-carbaldehyde, as the precursor. Aldehydes are readily reduced to primary alcohols under mild conditions.
The reduction of aldehydes is efficiently carried out using sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This method is generally high-yielding and proceeds under mild conditions.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthetic protocols described in this guide.
Table 1: Synthesis of (1-methyl-1H-indazol-3-yl)methanol via Reduction of Methyl 1-methyl-1H-indazole-3-carboxylate
| Parameter | Value | Reference |
| Starting Material | Methyl 1-methyl-1H-indazole-3-carboxylate | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |
| Solvent | THF/Methanol | [3] |
| Reaction Time | 2-5 hours | [3] |
| Yield | 70-92% (typical for similar aromatic esters) | [3] |
Table 2: Synthesis of (1-methyl-1H-indazol-3-yl)methanol via Reduction of 1-methyl-1H-indazole-3-carbaldehyde
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1H-indazole-3-carbaldehyde | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |
| Solvent | Methanol or Ethanol | [4] |
| Reaction Time | Typically < 1 hour | [4] |
| Yield | High (generally >90%) | [4] |
Table 3: Physical and Spectroscopic Data for (1-methyl-1H-indazol-3-yl)methanol
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| 1H NMR (CDCl₃, δ) | ~4.0 (s, 3H, N-CH₃), ~4.9 (s, 2H, CH₂OH), ~7.1-7.8 (m, 4H, Ar-H) | Inferred from related structures[5] |
| 13C NMR (CDCl₃, δ) | ~35 (N-CH₃), ~58 (CH₂OH), ~110-140 (Ar-C and C3) | Inferred from related structures[5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate
This protocol describes the synthesis of the precursor for Route 1.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanol
-
Thionyl chloride
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) at 0 °C.[6]
-
Slowly add thionyl chloride (15 mL) dropwise to the solution.[6]
-
Heat the reaction mixture to reflux and maintain for 1.5 hours.[6]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.[6]
-
Neutralize the crude product with saturated sodium bicarbonate solution (50 mL).[6]
-
Extract the product with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 1H-indazole-3-carboxylate as a white solid (Yield: 5.1 g, 94%).[6]
-
The subsequent N-methylation can be achieved using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[7]
Protocol 2: Reduction of Methyl 1-methyl-1H-indazole-3-carboxylate with Sodium Borohydride
This protocol outlines the reduction of the ester to the target alcohol.
Materials:
-
Methyl 1-methyl-1H-indazole-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of methyl 1-methyl-1H-indazole-3-carboxylate in THF, add sodium borohydride powder.[3]
-
Heat the resulting suspension to 65 °C for 15 minutes.[3]
-
Add methanol dropwise and reflux the reaction mixture for 2-5 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl.[3]
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-methyl-1H-indazol-3-yl)methanol.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde
This protocol describes the synthesis of the precursor for Route 2.
Materials:
-
1-Methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
This synthesis is based on the nitrosation of the corresponding indole.[8]
-
Prepare a solution of sodium nitrite in DMF and water.
-
Slowly add a solution of 1-methyl-1H-indole in DMF to the nitrosating mixture at 0 °C.[8]
-
Stir the reaction mixture at room temperature for several hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain 1-methyl-1H-indazole-3-carbaldehyde.[8]
Protocol 4: Reduction of 1-methyl-1H-indazole-3-carbaldehyde with Sodium Borohydride
This protocol describes the reduction of the aldehyde to the target alcohol.
Materials:
-
1-methyl-1H-indazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 1-methyl-1H-indazole-3-carbaldehyde in methanol or ethanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-methyl-1H-indazol-3-yl)methanol.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathways to (1-methyl-1H-indazol-3-yl)methanol.
Caption: Workflow for the reduction of methyl 1-methyl-1H-indazole-3-carboxylate.
Caption: Workflow for the reduction of 1-methyl-1H-indazole-3-carbaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
